1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine
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Overview
Description
1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a sulfonyl-methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium azide and an appropriate nitrile under mild conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, such as zinc salts, and solvents like acetonitrile to facilitate the reactions . The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, acetonitrile, and various oxidizing and reducing agents . Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring and sulfonyl groups are known to interact with active sites of enzymes, potentially inhibiting their activity . The compound may also modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also features a tetrazole ring and is studied for its energetic properties.
1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: Known for its antihypertensive activity, this compound shares the tetrazole moiety and is used in medicinal applications.
Uniqueness
1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C16H23N5O3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[5-(1-ethyltetrazol-5-yl)-2-methoxyphenyl]sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C16H23N5O3S/c1-4-21-16(17-18-19-21)13-5-6-14(24-3)15(11-13)25(22,23)20-9-7-12(2)8-10-20/h5-6,11-12H,4,7-10H2,1-3H3 |
InChI Key |
CXFXQVFQKOUJHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCC(CC3)C |
Origin of Product |
United States |
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